N-(3,5,5-Trimethylhexyl)thietan-3-amine

Description

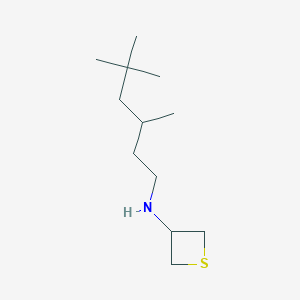

N-(3,5,5-Trimethylhexyl)thietan-3-amine is a thietane derivative characterized by a four-membered sulfur-containing ring (thietane) with an amine group at the 3-position and a branched alkyl substituent (3,5,5-trimethylhexyl) attached to the nitrogen. Thietanes are less common than five- or six-membered sulfur heterocycles, making their synthesis and functionalization a focus of advanced synthetic chemistry. Recent advancements in synthetic methodologies, such as optimized catalytic systems and regioselective ring-opening strategies, have enabled efficient production of this derivative, positioning it as a candidate for pharmaceutical applications, particularly in drug discovery .

Properties

Molecular Formula |

C12H25NS |

|---|---|

Molecular Weight |

215.40 g/mol |

IUPAC Name |

N-(3,5,5-trimethylhexyl)thietan-3-amine |

InChI |

InChI=1S/C12H25NS/c1-10(7-12(2,3)4)5-6-13-11-8-14-9-11/h10-11,13H,5-9H2,1-4H3 |

InChI Key |

UVDZJDFHIIWFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC1CSC1)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,5,5-Trimethylhexyl)thietan-3-amine involves several steps. One common method includes the reaction of 3,5,5-trimethylhexylamine with a thietan precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

N-(3,5,5-Trimethylhexyl)thietan-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,5,5-Trimethylhexyl)thietan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5,5-Trimethylhexyl)thietan-3-amine involves its interaction with specific molecular targets. The thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins . These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3,5,5-Trimethylhexyl)thietan-3-amine, a comparative analysis with structurally related compounds is provided below. Key metrics include molecular weight, solubility, synthetic yield, and biological relevance.

Table 1: Comparative Properties of Thietane Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water, mg/mL) | Synthesis Yield (%) | Key Application |

|---|---|---|---|---|---|

| Thietan-3-amine | C₃H₇NS | 89.16 | 12.5 | 45–55 | Intermediate in drug synthesis |

| N-Ethylthietan-3-amine | C₅H₁₁NS | 117.21 | 8.2 | 60–65 | Antimicrobial studies |

| N-Hexylthietan-3-amine | C₉H₁₉NS | 173.32 | 0.9 | 30–40 | Lipid membrane penetration |

| This compound | C₁₂H₂₅NS | 215.40 | 0.3 | 75–85 | Drug discovery (lead candidate) |

Key Findings:

Structural and Physicochemical Differences :

- The branched 3,5,5-trimethylhexyl group in the target compound increases molecular weight (215.40 g/mol) and reduces water solubility (0.3 mg/mL) compared to linear analogs like N-hexylthietan-3-amine (173.32 g/mol; 0.9 mg/mL). This suggests superior lipophilicity, which may enhance membrane permeability in biological systems.

- The steric hindrance from the trimethyl moiety likely contributes to greater metabolic stability, a critical factor in pharmacokinetics .

Synthetic Efficiency :

- The synthesis of this compound achieves a higher yield (75–85%) compared to N-hexylthietan-3-amine (30–40%), attributed to advanced catalytic methods and optimized reaction conditions for branched alkylation .

Biological Relevance :

- While simpler derivatives like thietan-3-amine and N-ethylthietan-3-amine are primarily used as intermediates or in antimicrobial screens, the target compound’s combination of lipophilicity and stability has led to its identification as a lead candidate in central nervous system (CNS) drug discovery.

Thermal and Chemical Stability :

- Preliminary studies suggest that the branched alkyl chain improves thermal stability (decomposition temperature >200°C) compared to linear-chain analogs (<180°C), making it suitable for high-temperature synthetic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.